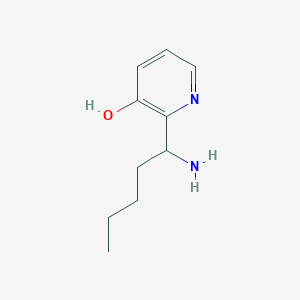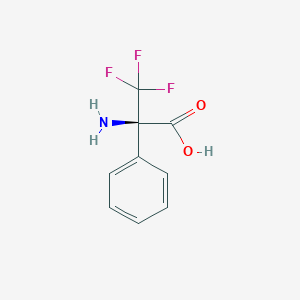![molecular formula C8H12N2O B12966002 (1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B12966002.png)
(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide is a bicyclic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. This compound is characterized by its rigid bicyclic framework, which includes a hydrazide functional group. The presence of this functional group allows the compound to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide typically involves the reaction of a bicyclic ketone with hydrazine. One common method involves the use of (1S,4S)-Bicyclo[2.2.1]hept-5-en-2-one as the starting material. This ketone is reacted with hydrazine hydrate under reflux conditions to yield the desired carbohydrazide. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimizations for large-scale production. This may include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more robust purification techniques such as chromatography to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide can undergo a variety of chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazide group can yield azides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism by which (1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide exerts its effects is largely dependent on its interactions with other molecules. The hydrazide group can form hydrogen bonds and other interactions with biological targets, influencing their activity. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors, depending on its structure and functional groups .
Comparación Con Compuestos Similares
Similar Compounds
(1S,4R)-tert-butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate: This compound has a similar bicyclic structure but with different functional groups, leading to different reactivity and applications.
(1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: Another bicyclic compound with distinct functional groups, used in different chemical reactions and applications.
Uniqueness
What sets (1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide apart from similar compounds is its hydrazide functional group, which provides unique reactivity and allows for a wide range of chemical transformations. This makes it a valuable building block in synthetic chemistry and a versatile tool in scientific research .
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
(1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carbohydrazide |
InChI |
InChI=1S/C8H12N2O/c9-10-8(11)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4,9H2,(H,10,11)/t5-,6+,7?/m0/s1 |
Clave InChI |
NIRDHUZRLXGYPG-GFCOJPQKSA-N |
SMILES isomérico |
C1[C@H]2CC([C@@H]1C=C2)C(=O)NN |
SMILES canónico |
C1C2CC(C1C=C2)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


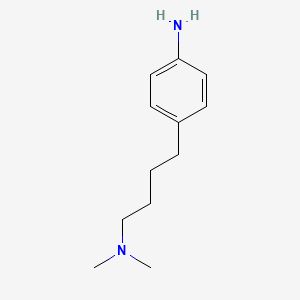
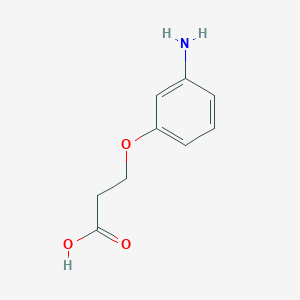
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B12965938.png)
![Isopropyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12965952.png)
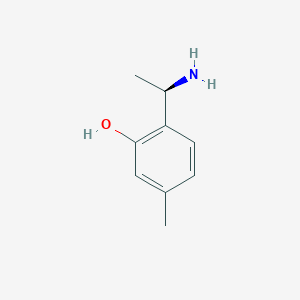
![2-Chloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylic acid](/img/structure/B12965962.png)


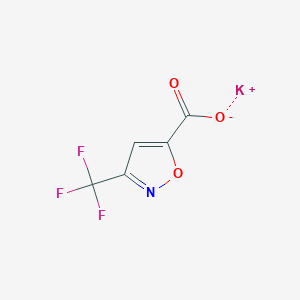
![(1R,2S)-2-(3-((E)-4-(((2R,6S)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one hydrochloride](/img/structure/B12965983.png)

